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molecular formula C4H7NO B1202528 Cyclopropanecarboxamide CAS No. 6228-73-5

Cyclopropanecarboxamide

Cat. No. B1202528
M. Wt: 85.1 g/mol
InChI Key: AIMMVWOEOZMVMS-UHFFFAOYSA-N
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Patent
US06683216B1

Procedure details

To feed the reactor, an NaOH/NaOCl solution was prepared by slowly adding 434.8 g of 50 wt. % aqueous NaOH to 1533 g of 12.02 wt % aqueous sodium hypochlorite (by analysis) with constant chilling and stirring in an ice-water bath. A cyclopropanecarboxamide solution was prepared by dissolving 187 g (2.20 mol) of cyclopropanecarboxamide in 913 g of water to produce a 17 wt. % solution of cyclopropanecarboxamide.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
187 g
Type
reactant
Reaction Step Two
Name
Quantity
913 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+:2].[Cl:3][O-].[Na+].[CH:6]1([C:9]([NH2:11])=[O:10])[CH2:8][CH2:7]1>O>[OH-:10].[Na+:2].[O-:1][Cl:3].[Na+:2].[CH:6]1([C:9]([NH2:11])=[O:10])[CH2:8][CH2:7]1 |f:0.1,2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Step Two
Name
Quantity
187 g
Type
reactant
Smiles
C1(CC1)C(=O)N
Name
Quantity
913 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring in an ice-water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with constant chilling
CUSTOM
Type
CUSTOM
Details
A cyclopropanecarboxamide solution was prepared

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Na+].[O-]Cl.[Na+]
Name
Type
product
Smiles
C1(CC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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